7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C11H11N·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and an appropriate alkyne.
Reaction Conditions: The key step involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include substituted tetrahydroisoquinolines and their derivatives .
Scientific Research Applications
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the ethynyl group and has different biological activities.
7-Chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride: A similar compound with a chloro substituent instead of an ethynyl group, which affects its reactivity and biological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group, showing different pharmacological effects.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential therapeutic benefits .
Properties
IUPAC Name |
7-ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAXWQXWBWZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CCNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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